4-(propan-2-yl)-N-(pyridin-3-yl)benzamide
Overview
Description
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H16N2O. It is also known by its IUPAC name, 4-isopropyl-N-(3-pyridinyl)benzamide . This compound is characterized by the presence of a benzamide group substituted with an isopropyl group and a pyridinyl group. It has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide products with various functional groups.
Scientific Research Applications
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-isopropyl-N-(2-pyridinyl)benzamide
- 4-isopropyl-N-(4-pyridinyl)benzamide
- 4-methyl-N-(3-pyridinyl)benzamide
Uniqueness
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the 3-pyridinyl group contributes to its unique reactivity and interaction with molecular targets .
Properties
CAS No. |
15088-88-7 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3g/mol |
IUPAC Name |
4-propan-2-yl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18) |
InChI Key |
UXPRVYXRHDMOPP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
solubility |
36 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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